molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B3057750
CAS RN: 84752-03-4
M. Wt: 168.19 g/mol
InChI Key: ATUZCCJUSJYINN-UHFFFAOYSA-N
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Description

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a chemical compound with the IUPAC name ethyl 7-oxabicyclo [2.2.1]hept-2-ene-2-carboxylate . It has a molecular weight of 168.19 . The compound is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)s- and ®s-3-(2-pyridylsulphinyl)acrylates with furan . This synthesis method is efficient and has been used in the laboratory for the production of this compound .


Molecular Structure Analysis

The InChI code for Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is 1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the Diels–Alder reaction, a specific type of organic chemical reaction that builds rings . This reaction is highly diastereoselective, meaning it preferentially produces one stereoisomer over the other .


Physical And Chemical Properties Analysis

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a pale-yellow to yellow-brown liquid . It has a molecular weight of 168.19 . The compound’s InChI code is 1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 .

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is involved in various chemical transformations. For instance, it undergoes a novel skeletal rearrangement under acidic conditions, transforming into other complex molecules (Kobayashi, Ono, & Kato, 1992). It also serves as a precursor for substrates in ring opening metathesis polymerization (ROMP), demonstrating its utility in creating carbohydrate-substituted monomers (Schueller, Manning, & Kiessling, 1996). These applications highlight its versatility in organic synthesis and polymer chemistry.

Antimicrobial and Antioxidant Properties

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives have been synthesized and screened for their potential antimicrobial and antioxidant activities. The derivatives exhibit significant properties in these areas, suggesting their potential use in medicinal chemistry and pharmaceutical research (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).

Material Science and Polymer Research

This compound has applications in material science, particularly in enhancing the properties of polymers. For example, metal salts of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid have been synthesized and used as nucleating agents in isotactic polypropylene, influencing the polymer's crystalline structure and mechanical properties (Pan, Qin, Chen, Xin, Zhao, & Ye, 2018).

Synthesis of Complex Natural Products

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives are integral in the synthesis of complex natural products. These derivatives serve as building blocks, enabling the rapid formation of molecular complexity, which is a critical aspect of synthesizing natural products (Schindler & Carreira, 2009).

properties

IUPAC Name

ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUZCCJUSJYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512839
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

84752-03-4
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Furan (2.04 ml, 28 mmol), ethyl acrylate (2.06 ml, 20 mmol) and zinc iodide (1.92 g, 6 mmol) were placed in a sealed tube and the mixture was heated at 40° C. for 2 days. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (100 ml). 10% Aqueous sodium thiosulfate solution (20 ml) was added, and the mixture was stirred at room temperature for 30 min. The organic layer was partitioned, washed with saturated brine (100 ml), and dried over anhydrous sodium sulfate. The components having a low boiling point, such as the solvent and the like, were distilled away. The obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/10 (volume ratio)) to give 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene as a mixture of exo form:endo form=7:3 (1.75 g, 10.4 mmol, yield 52.0%).
Name
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 300 g of furan (4.32 mol) and 611 g (6.05 mol) of ethyl acrylate was cooled to 3° C. in an ice bath under an inert atmosphere. 706 g (5.2 mol) of zinc chloride were added portionwise to the solution during 30 min, maintaining the temperature at between 10° C. and 20° C. After completed addition, the cooling bath was removed and the mixture was allowed to gradually heat up during 30 min to 50° C. by exothermy. It was subsequently kept at 50° C. during 27 h by means of an oil bath, then cooled to 40° C. and diluted with 200 ml of dichloromethane in order to reduce its viscosity. The solution was subsequently cooled to room temperature, poured on a mixture of 1.0 kg of crushed ice and 1.5 l of water and extracted. The aqueous phase was extracted with 2.5 l of ethyl acetate, and the combined organic phases were subsequently washed with 2.5 l of water, a solution of 109 g sodium bicarbonate in 2.5 l water, and 250 ml of brine. The organic phase was dried over sodium sulfate, filtered, evaporated at 45° C./1 mbar and dried at 40° C./0.06 mbar for 45 min, to yield 580 g (80%) of a 87:13 exo/endo mixture of product. Purity: 98% (HPLC; ISTD).
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Quantity
706 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 5
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 6
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Citations

For This Compound
1
Citations
JV Crivello, G Löhden - Macromolecules, 1995 - ACS Publications
Using model compounds, it was shown that the hydrosilation of (l-propenoxy) norbom-5-enes takes place chemoselectively only at the norbomene double bond. Accordingly, a variety …
Number of citations: 28 pubs.acs.org

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